molecular formula C65H89N17O21S4 B1496940 Gccsyppcfa tnpdc

Gccsyppcfa tnpdc

Cat. No.: B1496940
M. Wt: 1572.8 g/mol
InChI Key: SVNSCQIKKAACJG-UHFFFAOYSA-N
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Description

"Gccsyppcfa tnpdc" is the synonym for α-Conotoxin AuIB, a peptide toxin derived from marine cone snails. It is a selective antagonist of α3β4 nicotinic acetylcholine receptors (nAChRs), exhibiting >100-fold selectivity over other receptor subunit combinations (e.g., α4β2 or α7 nAChRs) . This compound has the following characteristics:

  • CAS No.: 216299-21-7
  • Molecular formula: C₆₅H₈₉N₁₇O₂₁S₄
  • Molecular weight: 1572.76 g/mol
  • Primary function: Blocks α3β4 nAChRs, which are implicated in pain signaling, addiction pathways, and autonomic nervous system regulation.

Its unique structural features include a disulfide-bond framework typical of α-conotoxins, which stabilizes the peptide and enhances receptor binding specificity .

Properties

Molecular Formula

C65H89N17O21S4

Molecular Weight

1572.8 g/mol

IUPAC Name

2-[53-[(2-aminoacetyl)amino]-18-(2-amino-2-oxoethyl)-27-benzyl-6-carbamoyl-21-(1-hydroxyethyl)-48-(hydroxymethyl)-45-[(4-hydroxyphenyl)methyl]-24-methyl-8,11,17,20,23,26,29,32,38,44,47,50,52-tridecaoxo-3,4,55,56-tetrathia-7,10,16,19,22,25,28,31,37,43,46,49,51-tridecazapentacyclo[28.20.7.012,16.033,37.039,43]heptapentacontan-9-yl]acetic acid

InChI

InChI=1S/C65H89N17O21S4/c1-31-53(91)79-51(32(2)84)62(100)74-39(23-48(67)86)64(102)80-18-6-11-45(80)60(98)72-37(24-50(88)89)55(93)76-41(52(68)90)27-104-106-29-43-59(97)75-40(26-83)56(94)73-38(22-34-14-16-35(85)17-15-34)63(101)82-20-8-13-47(82)65(103)81-19-7-12-46(81)61(99)78-44(30-107-105-28-42(57(95)77-43)70-49(87)25-66)58(96)71-36(54(92)69-31)21-33-9-4-3-5-10-33/h3-5,9-10,14-17,31-32,36-47,51,83-85H,6-8,11-13,18-30,66H2,1-2H3,(H2,67,86)(H2,68,90)(H,69,92)(H,70,87)(H,71,96)(H,72,98)(H,73,94)(H,74,100)(H,75,97)(H,76,93)(H,77,95)(H,78,99)(H,79,91)(H,88,89)

InChI Key

SVNSCQIKKAACJG-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(CSSCC3C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(CSSCC(C(=O)N3)NC(=O)CN)C(=O)NC(C(=O)N1)CC6=CC=CC=C6)CC7=CC=C(C=C7)O)CO)C(=O)N)CC(=O)O)CC(=O)N)C(C)O

Pictograms

Acute Toxic

sequence

GCCSYPPCFAXNPDC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize "Gccsyppcfa tnpdc," we compare it to structurally and functionally related α-conotoxins and other nAChR antagonists.

Table 1: Structural and Functional Comparison

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Target Receptor Selectivity Ratio (vs. α3β4) Source
This compound (α-Conotoxin AuIB) 216299-21-7 C₆₅H₈₉N₁₇O₂₁S₄ 1572.76 α3β4 nAChR >100-fold Marine cone snails
α-Conotoxin ImI 157204-81-2 C₃₈H₆₂N₁₄O₁₃S₄ 1055.16 α7 nAChR >50-fold (α7 vs. α3β4) Conus imperialis
α-Conotoxin MII 301326-43-2 C₅₈H₈₄N₁₈O₁₈S₅ 1465.67 α3β2 nAChR >500-fold (α3β2 vs. α3β4) Conus magus
Varenicline (Pharmaceutical) 375815-87-5 C₁₃H₁₃N₃ 211.26 α4β2 nAChR 1,500-fold (α4β2 vs. α3β4) Synthetic drug

Key Findings:

Receptor Selectivity: "this compound" is highly selective for α3β4 nAChRs, distinguishing it from α-conotoxins like MII (α3β2-selective) and ImI (α7-selective). This specificity makes it valuable for studying addiction mechanisms linked to α3β4 receptors . In contrast, Varenicline—a synthetic drug—targets α4β2 nAChRs with minimal activity on α3β4, highlighting divergent therapeutic applications (e.g., smoking cessation vs. pain management) .

Structural Complexity: "this compound" has a larger molecular weight (1572.76 g/mol) compared to other α-conotoxins (e.g., ImI: 1055.16 g/mol), attributed to extended amino acid sequences and additional disulfide bonds. This complexity enhances receptor binding stability but complicates synthetic production .

Pharmacological Applications: Unlike Varenicline, which is orally bioavailable, "this compound" requires intrathecal or intravenous administration due to peptide instability in the gastrointestinal tract .

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